4-Methoxy-3-(trifluoromethyl)benzyl bromide
Overview
Description
4-Methoxy-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . It is also known by its IUPAC name, 4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene . This compound is a white to off-white crystalline solid that is sparingly soluble in water . It is commonly used as an intermediate in organic synthesis and pharmaceutical applications .
Mechanism of Action
Target of Action
4-Methoxy-3-(trifluoromethyl)benzyl bromide is a versatile building block in organic synthesis . It is primarily used in the synthesis of various organic compounds, including 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds have shown antiviral activities and are potent inhibitors of hepatitis C virus NS5B polymerase .
Biochemical Pathways
The compounds synthesized using it as a building block, such as 2-[(4-diarylmethoxy)phenyl]benzimidazoles, have been shown to inhibit the ns5b polymerase of the hepatitis c virus . This suggests that it may indirectly affect the viral replication pathway.
Result of Action
The compounds synthesized using it as a building block have demonstrated antiviral activities . For instance, 2-[(4-diarylmethoxy)phenyl]benzimidazoles have been shown to inhibit the NS5B polymerase of the hepatitis C virus , thereby preventing viral replication.
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atom in this compound is highly reactive, making it an excellent electrophile for these reactions . This compound is often used to modify proteins and peptides, facilitating the study of enzyme mechanisms and protein-protein interactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites . Additionally, this compound can affect the expression of genes involved in cell growth and differentiation, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and alterations in cellular pathways. The trifluoromethyl group in the compound also contributes to its reactivity and stability, enhancing its effectiveness in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under extreme temperatures or in the presence of strong acids or bases . Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the overall activity and effectiveness of this compound in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. This distribution pattern can influence the compound’s activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules and increase its effectiveness in biochemical applications.
Preparation Methods
4-Methoxy-3-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of 4-methoxy-3-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature . Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom. The major products formed are azides, nitriles, and substituted amines, respectively.
Oxidation Reactions: It can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)benzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: This compound is utilized in the development of new drugs and therapeutic agents due to its ability to undergo diverse chemical transformations.
Material Science: It is employed in the synthesis of specialty polymers and materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of trifluoromethyl and methoxy substituents on biological activity.
Comparison with Similar Compounds
4-Methoxy-3-(trifluoromethyl)benzyl bromide can be compared with similar compounds such as:
4-(Trifluoromethyl)benzyl bromide: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxybenzyl bromide: Lacks the trifluoromethyl group, affecting its electrophilicity and chemical behavior.
4-(Bromomethyl)-2-(trifluoromethyl)phenyl methyl ether: A structural isomer with different substitution patterns, leading to varied chemical properties.
The presence of both methoxy and trifluoromethyl groups in this compound makes it unique, offering a combination of electronic effects that influence its reactivity and applications .
Properties
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICFAROPYFJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379509 | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-89-7 | |
Record name | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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